Persulfato de amonio

Descripción general

Descripción

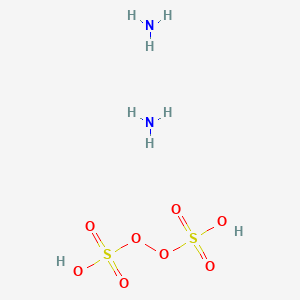

Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .

Aplicaciones Científicas De Investigación

Polymerization Initiator

Acrylics and Synthetic Rubber Production

- APS is widely used as an initiator in the emulsion polymerization of acrylics, polyvinyl chlorides (PVC), polystyrenes, and synthetic rubber such as styrene-butadiene and isoprene. This application is crucial in manufacturing high-performance materials for automotive tires and various plastic products .

Polymeric Concrete

- In the construction industry, APS serves as an initiator in the formulation of polymeric concrete, enhancing the material's strength and durability for structural applications .

Biodegradable Materials

- Recent studies have also explored using APS in the preparation of biodegradable macroporous hydrogels, which are significant for biomedical applications .

Environmental Applications

Soil Remediation

- Due to its strong oxidizing nature, APS is employed in environmental cleanup processes, particularly in soil remediation efforts to degrade organic pollutants. Its effectiveness in treating contaminated sites makes it a valuable tool for environmental engineers .

Wastewater Treatment

- In water treatment facilities, APS acts as an oxidant to treat organic pollutants. It enhances sewage treatment processes by improving water quality through effective oxidation reactions .

Electronics Industry

Microetching in PCB Manufacturing

- In the electronics sector, APS is utilized as a microetchant for printed circuit boards (PCBs). Its ability to clean and microetch substrates is essential for preparing surfaces for further processing such as plating .

Cosmetics and Personal Care

Hair Bleaching

- The cosmetic industry incorporates APS into formulations to boost hair bleaching performance. This application leverages its oxidizing properties to achieve effective color removal .

Organic Synthesis

Reagent in Chemical Reactions

- APS serves as an oxidizing agent in organic synthesis, facilitating the preparation of various compounds including aldehydes, ketones, and carboxylic acids. The pharmaceutical industry utilizes this property for synthesizing antibiotics and other medicinal compounds .

Other Industrial Applications

Adhesives and Coatings

- APS is involved in producing adhesive films and metal bonding adhesives, contributing to various manufacturing processes where strong adhesion is essential .

Mining Industry

- In mining operations, APS can be used for separating nickel and cobalt from ores, showcasing its utility beyond traditional chemical applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Polymerization | Initiator for acrylics, PVC, synthetic rubber |

| Environmental Remediation | Soil remediation, wastewater treatment |

| Electronics | Microetching for PCBs |

| Cosmetics | Hair bleaching formulations |

| Organic Synthesis | Reagent for synthesizing various organic compounds |

| Industrial Adhesives | Production of adhesive films |

| Mining | Nickel and cobalt separation processes |

Case Studies

- Soil Stabilization Using APS

- Enhancing Water Quality

- Polymerization Efficiency

Mecanismo De Acción

Target of Action

Ammonium persulfate (APS) is a strong oxidizing agent that primarily targets certain alkenes in polymer chemistry . It is also used as a catalyst in the polymerization of acrylamide .

Mode of Action

APS acts as a source of radicals, initiating the polymerization of certain alkenes . In solution, the dianion of APS dissociates into radicals . The sulfate radical adds to the alkene to give a sulfate ester radical . This interaction with its targets leads to significant changes in the molecular structure of the target compounds .

Biochemical Pathways

The primary biochemical pathway affected by APS involves the polymerization of certain alkenes . This process is crucial in the production of commercially important polymers such as styrene-butadiene rubber and polytetrafluoroethylene .

Result of Action

The result of APS’s action is the formation of polymers through the initiation of the polymerization of certain alkenes . This process is used in the production of various commercially important polymers .

Action Environment

APS is sensitive to moisture and will eventually decompose in a wet environment, releasing hydrogen peroxide . Therefore, the action, efficacy, and stability of APS can be influenced by environmental factors such as humidity . It is recommended to use APS only in well-ventilated areas and avoid breathing its dust .

Análisis Bioquímico

Biochemical Properties

Ammonium Persulfate is used with N,N,N′,N′-tetramethylethylenediamine (TEMED) to catalyze the polymerization of acrylamide and bisacrylamide to prepare polyacrylamide gels for electrophoresis . This interaction with acrylamide and bisacrylamide is crucial in the formation of polyacrylamide gels, which are commonly used in laboratories for protein separation .

Molecular Mechanism

The molecular mechanism of Ammonium Persulfate involves the formation of free radicals. These free radicals are formed in an aqueous solution through a base-catalyzed mechanism . The free radicals then interact with acrylamide and bisacrylamide, catalyzing their polymerization to form polyacrylamide gels .

Métodos De Preparación

Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:

Electrolysis: A cold concentrated solution of ammonium sulfate or ammonium bisulfate is subjected to electrolysis in the presence of sulfuric acid.

Crystallization: The electrolytic solution is then crystallized to obtain ammonium persulfate.

Filtration and Drying: The crystallized product is filtered and dried to yield pure ammonium persulfate.

Análisis De Reacciones Químicas

Ammonium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing properties:

Oxidation Reactions: It is commonly used as an oxidizing agent in the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.

Polymerization Initiator: It acts as a radical initiator in the polymerization of alkenes, such as styrene and butadiene, to form polymers like styrene-butadiene rubber.

Decomposition: In aqueous solution, ammonium persulfate decomposes to form sulfate radicals, which can further react with various substrates.

Comparación Con Compuestos Similares

Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, ammonium persulfate is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes ammonium persulfate more effective in aqueous applications. Additionally, ammonium persulfate is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .

Similar Compounds

- Sodium persulfate

- Potassium persulfate

- Ammonium thiosulfate

- Ammonium sulfite

- Ammonium sulfate

Propiedades

Número CAS |

7727-54-0 |

|---|---|

Fórmula molecular |

H5NO8S2 |

Peso molecular |

211.18 g/mol |

Nombre IUPAC |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |

Clave InChI |

SBFSEMVZXZCBEC-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

SMILES isomérico |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

SMILES canónico |

N.OS(=O)(=O)OOS(=O)(=O)O |

Color/Form |

Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |

Densidad |

1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |

melting_point |

Decomposes at 120 °C |

Key on ui other cas no. |

7727-54-0 |

Descripción física |

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictogramas |

Oxidizer; Irritant; Health Hazard |

Solubilidad |

Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |

Sinónimos |

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.